2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide
Description
2-(3,4-Dimethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is a synthetic acetamide derivative characterized by a 3,4-dimethoxyphenyl group attached to the acetamide backbone and a 4-(1H-pyrazol-3-yl)phenyl substituent at the nitrogen position.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-17-8-3-13(11-18(17)25-2)12-19(23)21-15-6-4-14(5-7-15)16-9-10-20-22-16/h3-11H,12H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJQTEMWTKPPFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CC=NN3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization to form the pyrazole ring. The final step involves the acylation of the pyrazole derivative with 4-(1H-pyrazol-3-yl)phenylacetyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
The following analysis compares 2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide with analogous compounds from the provided evidence, focusing on substituent effects, physicochemical properties, and biological relevance.
Substituent-Driven Structural and Electronic Differences
Halogenated Analogs :
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): The dichlorophenyl group introduces strong electron-withdrawing effects, increasing molecular planarity and rigidity. The thiazole ring participates in hydrogen bonding (N–H⋯N interactions), forming stable crystalline dimers .
- Target Compound : The 3,4-dimethoxyphenyl group provides electron-donating methoxy substituents, likely enhancing solubility in polar solvents but reducing lipophilicity compared to chlorinated analogs. The pyrazole ring may engage in π-π stacking or hydrogen bonding, similar to thiazole in .
- Heterocyclic Variations: N-[1-(5-Cyano-pyridin-2-ylmethyl)-1H-pyrazol-3-yl]-2-[4-(1-trifluoromethyl-cyclopropyl)-phenyl]-acetamide (): The trifluoromethyl cyclopropyl group increases metabolic stability and lipophilicity, while the pyridine-pyrazole system enhances T-type calcium channel blocking activity . Target Compound: The absence of fluorinated groups may reduce bioavailability but could lower toxicity risks. The dimethoxy-phenyl-pyrazole combination may favor interactions with serine/threonine kinases or GPCRs, though specific targets are unconfirmed.
Biological Activity
2-(3,4-Dimethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, mechanism of action, and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step organic reaction involving the Claisen–Schmidt condensation of 3,4-dimethoxyacetophenone and 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. The reaction typically involves the following steps:
- Preparation of Reactants : 3,4-Dimethoxyacetophenone and 1,3-diphenyl-1H-pyrazole-4-carbaldehyde are dissolved in ethanol.
- Reaction Conditions : The mixture is cooled and treated with a base (e.g., KOH) to facilitate the condensation reaction.
- Isolation and Purification : The resulting product is precipitated by acidification and purified through recrystallization from ethanol.
Biological Activity
The biological activity of 2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has been investigated in various studies, focusing primarily on its anticancer properties.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably:
- Inhibition of Cell Proliferation : Studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, in MCF-7 breast cancer cells, the compound increased caspase-3 levels significantly compared to untreated controls, suggesting a mechanism involving apoptosis induction .
| Cell Line | Caspase-3 Level (pg/mL) | Control Level (pg/mL) |
|---|---|---|
| MCF-7 | 543.50 ± 4 | 503.00 ± 4 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Targeting Apoptotic Pathways : The compound appears to activate apoptotic pathways through caspase activation, which is crucial for programmed cell death in cancer cells .
- Inhibition of Oncogenic Pathways : It may also inhibit key oncogenic signaling pathways such as EGFR and BRAFV600E, which are implicated in various cancers .
Case Studies
A number of studies have specifically examined the effects of this compound on cancer cell lines:
- Study on MCF-7 Cells : A detailed investigation into the effects on MCF-7 cells revealed that treatment with the compound led to a marked increase in apoptotic markers.
- Dual Inhibition Studies : Other derivatives related to this compound have been studied for their dual inhibitory effects on EGFR/BRAFV600E, showing promise as dual-targeted therapies in oncology .
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